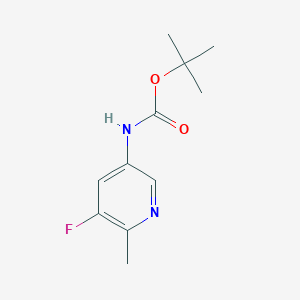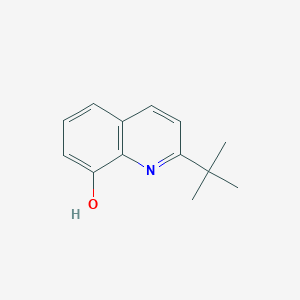
6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C6H7Br3N5 It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,3,5-triazine-2,4-diamine with 3,3,3-tribromopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various substituted amines.
Oxidation Reactions: Products include triazine oxides and other higher oxidation state compounds.
Reduction Reactions: Products include partially or fully hydrogenated triazine derivatives.
Aplicaciones Científicas De Investigación
6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The tribromopropyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The triazine ring can also interact with various receptors and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine:
6-(3,3,3-Trichloropropyl)-1,3,5-triazine-2,4-diamine: This compound has a similar structure but with chlorine atoms instead of bromine.
6-(3,3,3-Trifluoropropyl)-1,3,5-triazine-2,4-diamine: This compound has fluorine atoms instead of bromine.
Uniqueness
The presence of the tribromopropyl group in 6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine imparts unique chemical and biological properties. The bromine atoms increase the compound’s reactivity and potential for forming covalent bonds with biological targets, making it a valuable tool in chemical biology and medicinal chemistry research.
Propiedades
Número CAS |
62160-38-7 |
|---|---|
Fórmula molecular |
C6H8Br3N5 |
Peso molecular |
389.87 g/mol |
Nombre IUPAC |
6-(3,3,3-tribromopropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H8Br3N5/c7-6(8,9)2-1-3-12-4(10)14-5(11)13-3/h1-2H2,(H4,10,11,12,13,14) |
Clave InChI |
NFTZMPBDLXUMMM-UHFFFAOYSA-N |
SMILES canónico |
C(CC(Br)(Br)Br)C1=NC(=NC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


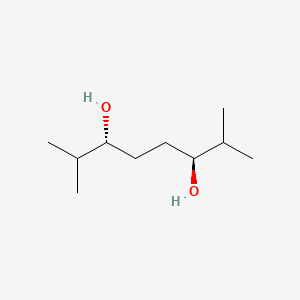

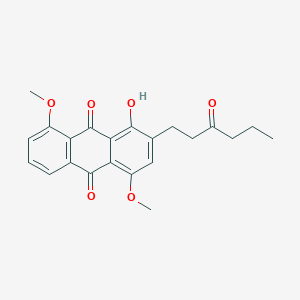
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)

![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
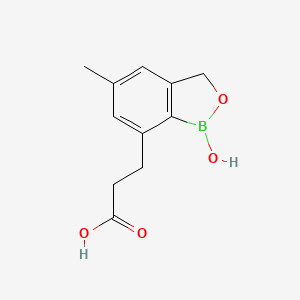
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)

![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)

